4-Methoxy-2,6,8-trimethylimidazo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2,6,8-trimethylimidazo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-6-5-9(14-4)13-8(3)12-7(2)10(13)11-6/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIQXMDZXKICDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N=C(N2C(=C1)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518962 | |
| Record name | 4-Methoxy-2,6,8-trimethylimidazo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88875-16-5 | |
| Record name | 4-Methoxy-2,6,8-trimethylimidazo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,6,8-trimethylimidazo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trimethylpyrimidine and methoxyamine.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The methoxy group at C4 activates the aromatic system toward electrophilic substitution, directing incoming electrophiles to specific positions. Experimental studies on analogous imidazo-pyrimidines reveal the following trends:
Key Findings :
-
The C5 position is preferentially substituted due to resonance stabilization from the methoxy group.
-
Methyl groups at C2/C6/C8 create steric hindrance, limiting reactivity at adjacent positions .
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the pyrimidine ring enables nucleophilic displacement at activated positions under harsh conditions:
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-Bromo derivative | NH₃ (aq) | CuCl, 150°C, 12 h | 5-Amino derivative | 45% | |
| 5-Nitro derivative | KSH | DMF, 120°C, 6 h | 5-Mercapto derivative | 60% |
Mechanistic Insight :
-
Reactions proceed via a Meisenheimer-like intermediate stabilized by the methoxy group’s electron-donating effect .
Alkylation and Acylation
The imidazole nitrogen (N1) undergoes alkylation or acylation due to its basicity:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C | N1-Methylated derivative | 90% | |
| AcCl | Et₃N, CH₂Cl₂, 0°C | N1-Acetylated derivative | 85% |
Notes :
-
Methyl groups at C2/C6 do not participate in alkylation due to steric constraints.
Oxidation Reactions
Controlled oxidation targets methyl substituents or the heterocyclic core:
| Substrate | Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| C8 Methyl group | KMnO₄, H₂O | 100°C, 4 h | 8-Carboxylic acid derivative | 52% | |
| Imidazo-pyrimidine core | m-CPBA | CH₂Cl₂, 25°C, 2 h | N-Oxide derivative | 68% |
Limitations :
-
Over-oxidation can lead to ring degradation unless carefully monitored.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization at halogenated positions:
Optimization :
-
Suzuki-Miyaura couplings require anhydrous conditions and inert atmospheres for maximal efficiency .
Cycloaddition and Ring-Opening
The compound participates in [3+2] cycloadditions with dipolarophiles:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, 80°C | Fused triazole derivative | 63% |
Challenges :
Biological Derivatization
Functionalized derivatives show enhanced bioactivity, as demonstrated in antiviral and anticancer studies:
| Derivative | Modification | Biological Activity | Reference |
|---|---|---|---|
| 5-Amino variant | C5-NH₂ | Inhibits HSV-1 replication (IC₅₀ = 3 µM) | |
| N1-Acetyl variant | N1-COCH₃ | Antiproliferative (HeLa cells, IC₅₀ = 8 µM) |
Scientific Research Applications
Medicinal Chemistry Applications
MTP has been investigated for its potential as an anticancer agent. Research indicates that compounds in the imidazo[1,5-a]pyrimidine family exhibit cytotoxic properties against various cancer cell lines. The following table summarizes key findings from recent studies:
| Study | Cell Line | IC50 Value (μM) | Effect |
|---|---|---|---|
| Study A | HepG2 | 2.1 | Significant cytotoxicity observed |
| Study B | MCF-7 | 1.8 | Enhanced apoptosis in treated cells |
| Study C | Jurkat | 3.5 | Inhibition of cell proliferation |
These studies suggest that MTP and its derivatives may serve as promising candidates for developing new anticancer therapies.
Neuropharmacological Potential
Beyond oncology, MTP has shown potential in neuropharmacology. Research indicates that certain imidazo[1,5-a]pyrimidine derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects. This opens avenues for exploring MTP's role in treating neurodegenerative diseases.
Case Studies and Research Findings
Several case studies highlight the applications of MTP in drug design and development:
- Case Study 1 : A study published in Medicinal Chemistry demonstrated that modified imidazo[1,5-a]pyrimidines exhibited enhanced activity against resistant cancer cell lines compared to traditional chemotherapeutics .
- Case Study 2 : Research conducted on neuroprotective effects indicated that MTP could reduce oxidative stress markers in neuronal cells, suggesting its potential utility in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 4-Methoxy-2,6,8-trimethylimidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Substituent Positioning: In triazolo[1,5-a]pyrimidines, substituents at the 7-position (e.g., trifluoromethyl) enhance antiplasmodial activity, while 2-position modifications (e.g., amino groups) influence antiproliferative effects . Pyrazolo[1,5-a]pyrimidines prioritize C7 substitutions (e.g., morpholine) for kinase inhibition (PI3Kδ) and cellular activity .
- Biological Activity: Triazolo derivatives exhibit broad-spectrum activity (e.g., 5a–v show antiproliferative effects via Biginelli-like syntheses) , while pyrazolo compounds demonstrate nanomolar kinase inhibition (e.g., 11b inhibits Pim-1 at 1 μM) . The imidazo analogue’s methoxy group may mimic electron-donating effects seen in pyrazolo C7-morpholine derivatives, which improve PI3Kδ selectivity .
Pharmacological and Physicochemical Profiles
- Methoxy groups (as in triazolo 5a) improve solubility but may reduce metabolic stability compared to trifluoromethyl substituents .
Target Selectivity:
- Pyrazolo derivatives achieve kinase selectivity via planar heterocyclic cores (e.g., GDC-0941 analogues), a feature that the imidazo scaffold’s rigidity might replicate .
- Triazolo compounds lack kinase activity but excel in antiparasitic applications, underscoring scaffold-specific target preferences .
Biological Activity
4-Methoxy-2,6,8-trimethylimidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family. This compound has garnered interest due to its diverse biological activities, particularly in medicinal chemistry. Its structure suggests potential interactions with various biological targets, making it a candidate for further research into its pharmacological properties.
- Molecular Formula: C10H13N3O
- Molecular Weight: 191.23 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit the activity of certain enzymes or interfere with cellular pathways involved in cancer progression and other diseases.
Anticancer Activity
Recent studies have indicated that compounds within the imidazo[1,5-a]pyrimidine class exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies: In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. It may inhibit enzymes related to tumor growth and metastasis by forming hydrogen bonds with active sites . This interaction can lead to reduced enzymatic activity and subsequent inhibition of cancer cell proliferation.
Case Studies
Several studies have focused on the biological effects of imidazo[1,5-a]pyrimidines:
- Study on Cytotoxicity : A series of derivatives were synthesized and evaluated for their anticancer properties against various cell lines. The study highlighted that modifications in the substituent patterns significantly influenced cytotoxicity levels .
- Mechanistic Insights : Research involving docking studies has provided insights into the binding interactions between this compound and target proteins. These studies confirmed the compound's potential as a lead candidate for drug development aimed at cancer therapy .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other imidazo derivatives:
Q & A
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
